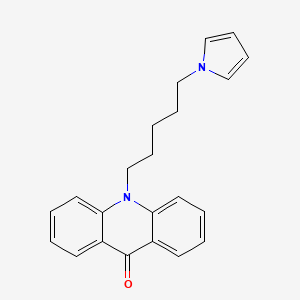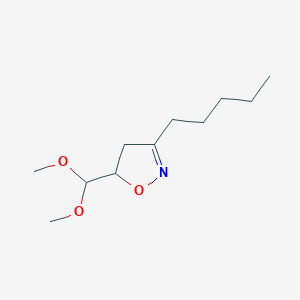![molecular formula C16H14ClNO3S B14139950 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid CAS No. 440347-31-9](/img/structure/B14139950.png)
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in veterinary medicine and has applications in human medicine as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid typically involves the reaction of 3-chloro-2-methylaniline with 2-chlorobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid involves the inhibition of prostaglandin synthesis. This is achieved by blocking the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . By inhibiting this enzyme, the compound reduces inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid: Similar in structure but with a different position of the chloro group.
N-(3-chloro-o-tolyl)anthranilic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid is unique due to its specific substitution pattern and its potent anti-inflammatory and analgesic properties. Its ability to inhibit prostaglandin synthesis and interfere with β-amyloid precursor protein synthesis sets it apart from other similar compounds .
Properties
CAS No. |
440347-31-9 |
|---|---|
Molecular Formula |
C16H14ClNO3S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14ClNO3S/c1-10-12(17)6-4-7-13(10)18-15(19)9-22-14-8-3-2-5-11(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
OMVQNDWTQRVENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)

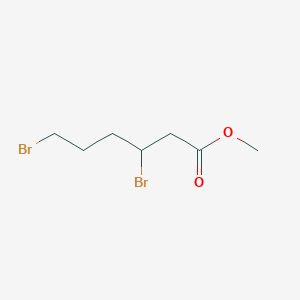


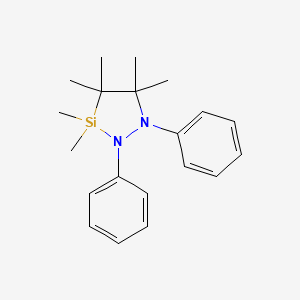
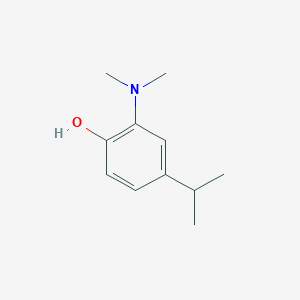

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
